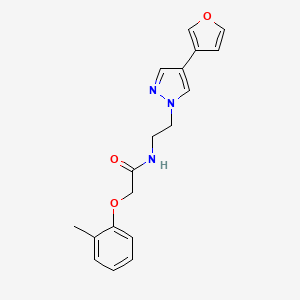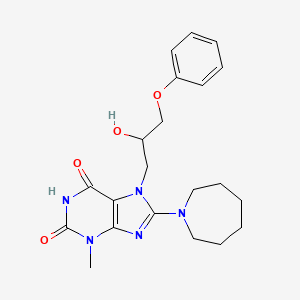![molecular formula C22H22N4O4S B2527841 2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)acetamide CAS No. 1105207-76-8](/img/structure/B2527841.png)
2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , 2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)acetamide, is a complex molecule that appears to be a derivative of pyrimidoindole and benzylacetamide structures. While the provided papers do not directly discuss this compound, they offer insights into similar chemical structures and reactions that can be used to infer potential properties and synthetic pathways for the compound.
Synthesis Analysis
The synthesis of related pyrimidoindole derivatives typically involves the reaction of aminobenzimidazole with other chemical reagents. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of various pyrimido[1,2-a]benzimidazole derivatives, as described in the second paper . This suggests that the synthesis of the compound may also involve a similar initial step of reacting an aminobenzimidazole with a suitable reagent to introduce the pyrimidoindole core, followed by further functionalization to add the acetamide and methylthio groups.
Molecular Structure Analysis
The molecular structure of related compounds, as mentioned in the first paper, shows a folded conformation around the methylene carbon atom of the thioacetamide bridge . This indicates that the compound may also exhibit a folded structure due to the presence of a similar thioacetamide linkage. The inclination of the pyrimidine ring to the benzene ring in the related compounds is significant, which could suggest that in the compound of interest, similar steric interactions may influence the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactions involving pyrimidoindole derivatives can be complex. For example, catalytic hydrogenation and reduction with NaBH4 lead to different products depending on the substituents and the presence of functional groups . The compound may undergo similar reactions, where the presence of the methoxy, acetamide, and methylthio groups could influence the reactivity and the type of products formed. The reactivity of the lactam group in the related compounds suggests that the compound may also be susceptible to nucleophilic attack, leading to ring opening or substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly provided, the properties of similar compounds can be inferred. The intramolecular hydrogen bonding observed in related structures suggests that the compound may also exhibit hydrogen bonding, which could affect its solubility, melting point, and stability. The presence of methoxy and methylthio substituents could also influence the compound's lipophilicity and electronic properties, potentially affecting its interaction with biological targets if it were to be used in a pharmaceutical context.
Scientific Research Applications
Biological Effects of Related Compounds
Acetamide derivatives have been reviewed for their toxicological profiles, showing that the biological responses vary qualitatively and quantitatively among chemicals within this group. This variation reflects the biology of the material and its usage or proposed usage, suggesting that different acetamide derivatives, potentially including the one , could have unique biological effects warranting further investigation (Kennedy, 2001).
Antitumor Activity
The synthesis and evaluation of thiophene analogues, including structures related to acetamide, have highlighted the potential for novel compounds to exhibit antitumor activity. This indicates a direction for research into the antitumor potential of the specified compound, given its structural features that may interact similarly within biological systems (Ashby et al., 1978).
Advanced Oxidation Processes
Research into acetaminophen degradation by advanced oxidation processes (AOPs) underscores the environmental implications of pharmaceutical and chemical residues, including those of acetamide derivatives. This area of research could be relevant if the specified compound has similar environmental persistence or toxicity profiles, thus affecting its disposal and environmental management strategies (Qutob et al., 2022).
Pharmacological Applications
Exploring the pharmacological activities of piracetam and its derivatives has revealed their potential in managing CNS disorders, suggesting that compounds with related structures or functional groups could also exhibit significant CNS-related activities. This opens up research possibilities for the compound in areas such as cognitive enhancement, neuroprotection, or treatment of neurological conditions (Dhama et al., 2021).
Future Directions
properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-17-8-15-16(9-18(17)30-2)25-21-20(15)24-12-26(22(21)28)11-19(27)23-10-13-4-6-14(31-3)7-5-13/h4-9,12,25H,10-11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWULDNVQAAGMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)
![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)
![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)
![4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527774.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2527777.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2527778.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)